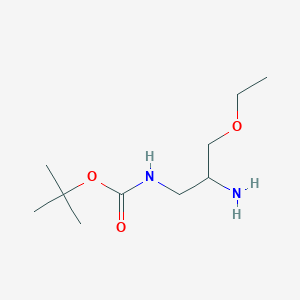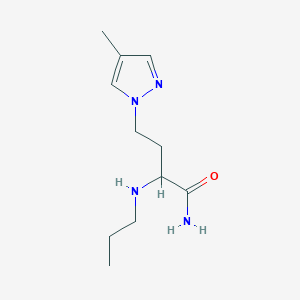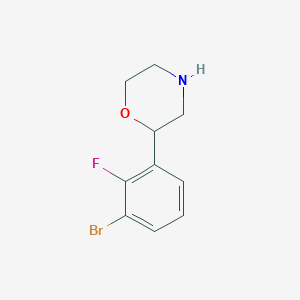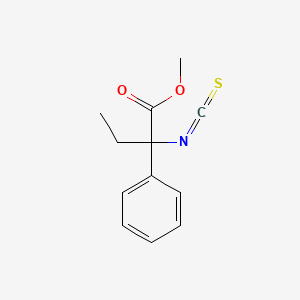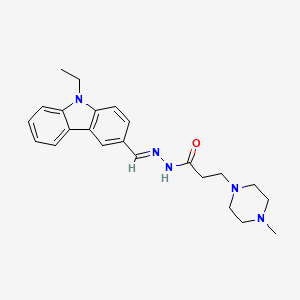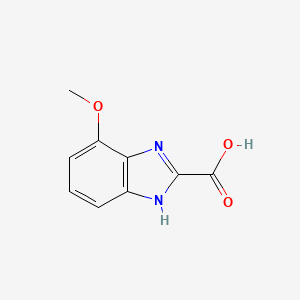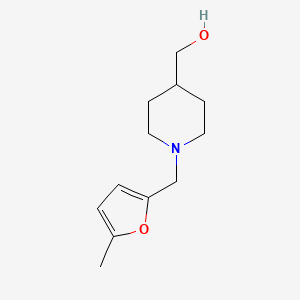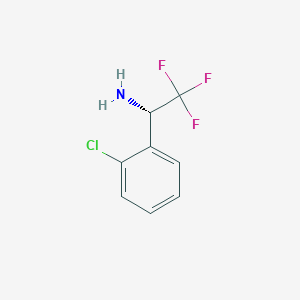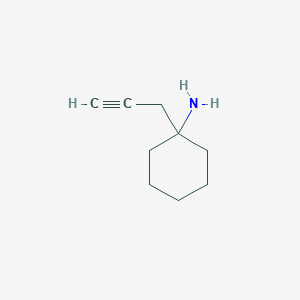![molecular formula C25H30N2O6 B13634735 (2S,3R)-2-[(2S)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-methylpentanamido]-3-hydroxybutanoic acid](/img/structure/B13634735.png)
(2S,3R)-2-[(2S)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-methylpentanamido]-3-hydroxybutanoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2S,3R)-2-[(2S)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-methylpentanamido]-3-hydroxybutanoic acid is a complex organic compound with significant applications in various scientific fields. This compound is characterized by its intricate structure, which includes a fluorenylmethoxycarbonyl (Fmoc) group, making it a valuable intermediate in peptide synthesis and other biochemical applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (2S,3R)-2-[(2S)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-methylpentanamido]-3-hydroxybutanoic acid typically involves multiple steps, starting from readily available starting materials. The key steps include the protection of amino groups, coupling reactions, and deprotection steps. The Fmoc group is commonly used for protecting the amino group during peptide synthesis due to its stability under basic conditions and ease of removal under acidic conditions.
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using automated peptide synthesizers. These machines can handle the repetitive steps of coupling and deprotection efficiently, ensuring high yields and purity of the final product. The use of high-performance liquid chromatography (HPLC) is essential for purifying the compound to meet the stringent requirements of pharmaceutical and biochemical applications.
化学反应分析
Types of Reactions
(2S,3R)-2-[(2S)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-methylpentanamido]-3-hydroxybutanoic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The carbonyl groups can be reduced to alcohols.
Substitution: The Fmoc group can be substituted with other protecting groups or functional groups.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are common reducing agents.
Substitution: The Fmoc group can be removed using piperidine in dimethylformamide (DMF).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group yields a ketone, while reduction of the carbonyl groups results in alcohols.
科学研究应用
(2S,3R)-2-[(2S)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-methylpentanamido]-3-hydroxybutanoic acid has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and peptides.
Biology: Plays a role in the study of protein-protein interactions and enzyme mechanisms.
Medicine: Utilized in the development of peptide-based drugs and therapeutic agents.
Industry: Employed in the production of high-purity peptides for research and pharmaceutical applications.
作用机制
The mechanism of action of (2S,3R)-2-[(2S)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-methylpentanamido]-3-hydroxybutanoic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The Fmoc group facilitates the selective protection and deprotection of amino groups, allowing for precise control over peptide synthesis. This compound’s ability to form stable intermediates is crucial for its role in biochemical reactions and drug development.
相似化合物的比较
Similar Compounds
- (2S,3R)-2-[(2S)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-methylpentanamido]-3-hydroxybutanoic acid
- This compound
Uniqueness
The uniqueness of this compound lies in its specific stereochemistry and the presence of the Fmoc group. This combination allows for selective reactions and high stability, making it a valuable tool in peptide synthesis and other biochemical applications.
属性
分子式 |
C25H30N2O6 |
|---|---|
分子量 |
454.5 g/mol |
IUPAC 名称 |
(2S,3R)-2-[[(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-methylpentanoyl]amino]-3-hydroxybutanoic acid |
InChI |
InChI=1S/C25H30N2O6/c1-4-14(2)21(23(29)26-22(15(3)28)24(30)31)27-25(32)33-13-20-18-11-7-5-9-16(18)17-10-6-8-12-19(17)20/h5-12,14-15,20-22,28H,4,13H2,1-3H3,(H,26,29)(H,27,32)(H,30,31)/t14?,15-,21+,22+/m1/s1 |
InChI 键 |
UJKZCXKNRNLJBO-PFSPSOJWSA-N |
手性 SMILES |
CCC(C)[C@@H](C(=O)N[C@@H]([C@@H](C)O)C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |
规范 SMILES |
CCC(C)C(C(=O)NC(C(C)O)C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


